

Cross-Reactivity Profile of (Tyr34)-PTH (7-34) Amide: A Comparative Guide

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Compound of Interest

Compound Name: (Tyr34)-pth (7-34) amide (bovine)

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of the synthetic peptide (Tyr34)-parathyroid hormone (7-34) amide with receptors other than its primary target, the parathyroid hormone 1 receptor (PTH1R). The information presented herein is intended to assist researchers in designing experiments and interpreting data related to the use of this and similar PTH analogs.

Introduction

(Tyr34)-PTH (7-34) amide is a C-terminally amidated, N-terminally truncated synthetic analog of bovine parathyroid hormone (PTH). It is widely recognized as a competitive antagonist of the PTH1R. Its primary mechanism of action involves binding to the PTH1R without initiating the conformational changes necessary for G-protein activation and subsequent intracellular signaling cascades, thereby inhibiting the effects of endogenous PTH and PTH-related protein (PTHrP). Understanding the selectivity of this antagonist is crucial for its application as a research tool and for the development of therapeutic agents with minimal off-target effects.

Comparative Analysis of Receptor Binding and a Functional Activity

While (Tyr34)-PTH (7-34) amide is extensively characterized as a PTH1R antagonist, comprehensive data on its cross-reactivity with a broad panel of other G-protein coupled



receptors (GPCRs) is not readily available in the public domain. The primary focus of research has been on its interaction with the PTH receptor family, namely PTH1R and PTH2R.

Parathyroid Hormone Receptor 1 (PTH1R)

(Tyr34)-PTH (7-34) amide is a potent antagonist of the PTH1R. It effectively inhibits PTH- and PTHrP-stimulated adenylyl cyclase activity, a key downstream signaling event mediated by this receptor. The binding affinity of PTH(7-34) analogs can vary between species, with reports indicating a significantly higher affinity for the human PTH1R compared to the rat PTH1R[1]. This species-specific affinity has been attributed to differences in the N-terminal extracellular domain of the receptor[1].

A more potent analog, [D-Trp12,Tyr34]bPTH-(7-34)NH2, exhibits a higher affinity for the PTH receptor and is often used in studies requiring robust antagonism of PTH1R-mediated signaling[2].

Parathyroid Hormone Receptor 2 (PTH2R)

Direct quantitative binding data for (Tyr34)-PTH (7-34) amide at the PTH2R is scarce. However, extensive structure-activity relationship studies of PTH receptor ligands provide strong evidence for the high selectivity of N-terminally truncated analogs like (Tyr34)-PTH (7-34) amide for PTH1R over PTH2R.

The activation of PTH2R is critically dependent on the N-terminal amino acids of its ligands. For instance, PTH is a full agonist at PTH1R but only a partial agonist at PTH2R in some species, while PTHrP, which also activates PTH1R, does not activate PTH2R[3]. The selectivity of PTH2R is largely determined by the first few amino acids of the ligand. N-terminally truncated peptides, such as PTH(7-34), lack these critical residues required for PTH2R activation and, likely, for high-affinity binding.

This principle is further supported by studies on the PTH2R-selective ligand, tuberoinfundibular peptide of 39 residues (TIP39). An N-terminally truncated version of this peptide, TIP(7-39), binds poorly to the PTH2R but functions as an effective antagonist at the PTH1R[4]. This reinforces the concept that the N-terminal region of PTH receptor ligands is a key determinant of PTH2R interaction.



Other Receptors

There is a lack of published data from broad cross-reactivity screening of (Tyr34)-PTH (7-34) amide against a wider panel of GPCRs. Such studies are essential for definitively concluding its selectivity.

Data Summary

The following table summarizes the available binding and functional data for (Tyr34)-PTH (7-34) amide and related peptides.



Ligand	Receptor	Species	Assay Type	Affinity (Ki/IC50)	Function al Activity	Referenc e(s)
(Tyr34)- PTH (7-34) amide	PTH1R	Bovine	Radioligan d Binding	Not specified	Antagonist of PTH-stimulated adenylyl cyclase.	[2]
[D- Trp12,Tyr3 4]bPTH-(7- 34)NH2	PTH1R	Bovine	Radioligan d Binding	~69 nM (Ki)	Potent competitive antagonist of PTH-stimulated cAMP formation.	
PTH-(7-34)	PTH1R	Human	Radioligan d Binding	High	Antagonist. Affinity is ~30-fold higher than for rat PTH1R.	[1]
PTH-(7-34)	PTH1R	Rat	Radioligan d Binding	Lower	Antagonist.	[1]
(Tyr34)- PTH (7-34) amide	PTH2R			Not determined	Expected to have very low to no affinity or functional activity based on the requiremen t of the N- terminus	[3][4]



					for PTH2R interaction.	
[Leu11,d- Trp12]PTH rP-(7- 34)NH2	PTH2R	-	Competitiv e Radioligan d Binding	Moderate	Antagonist at PTH1R; competes for binding at PTH2R more effectively than PTHrP-(1-34), but direct binding affinity not specified for (Tyr34)-PTH (7-34).	[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ligand-receptor interactions. Below are representative protocols for key assays used to characterize the activity of PTH analogs.

Radioligand Binding Assay (Competitive)

This assay measures the ability of an unlabeled compound, such as (Tyr34)-PTH (7-34) amide, to compete with a radiolabeled ligand for binding to a receptor.

- 1. Membrane Preparation:
- Cells or tissues expressing the receptor of interest (e.g., HEK293 cells stably expressing human PTH1R) are harvested.



- The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
- The homogenate is centrifuged to pellet the cell membranes.
- The membrane pellet is washed and resuspended in a binding buffer.
- 2. Assay Procedure:
- The assay is performed in a 96-well plate format.
- To each well, add:
 - A fixed concentration of a suitable radioligand (e.g., [125]PTH(1-34)).
 - A range of concentrations of the unlabeled competitor peptide ((Tyr34)-PTH (7-34) amide).
 - The membrane preparation.
- Incubate the plate at a specific temperature (e.g., 22°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
- Separate the bound from free radioligand by rapid filtration through a glass fiber filter mat.
- Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- 3. Data Analysis:
- Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
- Specific binding is calculated by subtracting non-specific binding from total binding.
- The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.



• The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the production of cyclic AMP (cAMP), a second messenger produced upon activation of Gs-coupled receptors like the PTH1R.

- 1. Cell Culture and Plating:
- Culture cells expressing the receptor of interest (e.g., Saos-2 or HEK293-PTH1R cells) in appropriate media.
- Seed the cells into 96-well plates and grow to near confluence.
- 2. Assay Procedure (Antagonist Mode):
- Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.
- Add varying concentrations of the antagonist ((Tyr34)-PTH (7-34) amide) to the wells.
- After a brief incubation, add a fixed concentration of an agonist (e.g., PTH(1-34)) that elicits a submaximal response (e.g., EC80).
- Incubate for a defined period (e.g., 30 minutes) at 37°C.
- Lyse the cells to release intracellular cAMP.
- 3. cAMP Detection:
- The amount of cAMP in the cell lysates is quantified using a commercially available kit, such as those based on:
 - Homogeneous Time-Resolved Fluorescence (HTRF)
 - Enzyme-Linked Immunosorbent Assay (ELISA)



- Luminescence-based reporter systems (e.g., GloSensor™)
- 4. Data Analysis:
- Generate a dose-response curve for the antagonist by plotting the percentage of inhibition of the agonist-stimulated cAMP response against the antagonist concentration.
- Calculate the IC50 value, which is the concentration of the antagonist that causes 50% inhibition of the agonist's effect.

Visualizations Signaling Pathway of PTH1R and Site of Action of (Tyr34)-PTH (7-34) amide

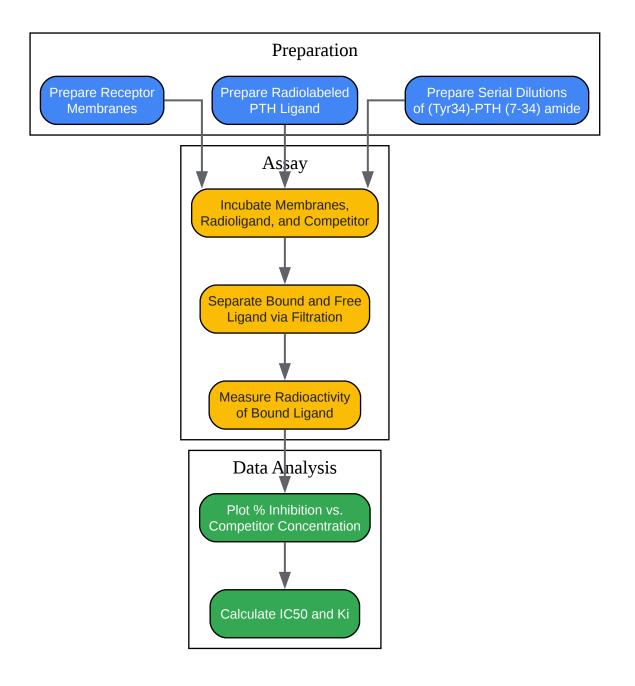


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Caption: PTH1R signaling and antagonism by (Tyr34)-PTH (7-34) amide.

Experimental Workflow for Competitive Radioligand Binding Assay





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Caption: Workflow for a competitive radioligand binding assay.

Conclusion

(Tyr34)-PTH (7-34) amide is a well-established and selective antagonist of the PTH1R. While direct, comprehensive screening data against a wide array of other receptors is lacking, the available evidence from structure-activity relationship studies strongly suggests a high degree



of selectivity for the PTH1R over the PTH2R. The critical role of the N-terminal domain of PTH receptor ligands for interaction with PTH2R, which is absent in (Tyr34)-PTH (7-34) amide, forms the basis of this conclusion. For definitive characterization of its off-target profile, further experimental evaluation using broad receptor screening panels would be necessary. The experimental protocols provided in this guide offer a foundation for conducting such validation studies.

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